Oclacitinib-13C-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23N5O2S |
|---|---|
Molecular Weight |
341.45 g/mol |
IUPAC Name |
N-methyl-1-[4-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuterio(113C)methyl)amino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)/i2+1D3 |
InChI Key |
HJWLJNBZVZDLAQ-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C1CCC(CC1)CS(=O)(=O)NC)C2=NC=NC3=C2C=CN3 |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Oclacitinib-13C-d3: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled molecule, Oclacitinib-13C-d3. It details its application as an internal standard in quantitative analysis, provides an exemplary experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the mechanism of action of its parent compound, Oclacitinib, through detailed signaling pathway diagrams.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled version of Oclacitinib, a Janus kinase (JAK) inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based quantification of Oclacitinib.
Summary of Chemical Properties
| Property | Value | Citations |
| Chemical Name | N-methyl-1-((1r,4r)-4-((methyl-13C-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | [1][2] |
| Molecular Formula | C₁₄¹³CH₂₀D₃N₅O₂S | [1][2][3] |
| Molecular Weight | 341.45 g/mol | [1][2][4] |
| CAS Number | 2750534-84-8 | [2][5][6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [6] |
Physical and Solubility Properties
| Property | Description | Citations |
| Appearance | White to off-white solid | [4][7] |
| Solubility | Soluble in DMSO and Methanol | [6][7] |
| Storage | Store at -20°C for long-term stability | [4] |
Application in Quantitative Analysis
This compound is primarily intended for use as an internal standard for the quantification of Oclacitinib in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[6] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatographic separation, and ionization. The mass difference allows for distinct detection and accurate quantification.
Experimental Protocol: Quantification of Oclacitinib in Plasma by LC-MS/MS
The following protocol is adapted from a validated method for the determination of Oclacitinib in canine plasma, utilizing a stable isotope-labeled internal standard consistent with this compound.[6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control sample in a 96-well plate, add 200 µL of a 10 ng/mL solution of this compound in acetonitrile.
-
Seal the plate and vortex to mix, precipitating the plasma proteins.
-
Centrifuge the plate at approximately 1000 x g for 10 minutes.
-
Transfer 20 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.
-
Seal the plate, mix gently, and place it in the autosampler for analysis.
2. LC-MS/MS System and Conditions
-
HPLC System: An Agilent 1100 series or equivalent.[8]
-
Mass Spectrometer: Sciex API 4000 mass spectrometer or equivalent with positive electrospray ionization (ESI+).[6]
-
HPLC Column: Zorbax Extend C18, 5 µm, 50 x 2 mm.[6]
-
Mobile Phase A: 0.1% ammonium hydroxide in water (pH 10.7).[6]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[6]
-
Flow Rate: 0.300 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Elution:
-
Start with 90% A / 10% B.
-
Over 0.5 minutes, ramp to 70% A / 30% B.
-
Hold at 70% A / 30% B for 2 minutes.[6]
-
-
Total Run Time: 5 minutes.[6]
3. Mass Spectrometry Detection
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Oclacitinib: 338 → 149 amu.[6]
-
MRM Transition for this compound (as M+4 stable label): 342 → 149 amu.[6]
4. Quantification
-
A calibration curve is generated by plotting the peak area ratio of Oclacitinib to this compound against the concentration of the calibration standards. A quadratic regression with 1/x² weighting is typically used for quantitation.[6]
Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of Oclacitinib using this compound.
Mechanism of Action: The JAK-STAT Signaling Pathway
Oclacitinib is a selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1.[5][9] These enzymes are critical components of the signaling pathway for numerous cytokines involved in inflammation, allergy, and pruritus.[5][9] By inhibiting JAKs, Oclacitinib blocks the downstream signaling cascade, leading to a reduction in the inflammatory and pruritic responses.
The JAK-STAT Signaling Cascade
Cytokines such as interleukins (IL-2, IL-4, IL-6, IL-13, and IL-31) bind to their specific receptors on the cell surface.[2][5] This binding event brings the associated JAK enzymes into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[4]
Inhibition by Oclacitinib
Oclacitinib exerts its therapeutic effect by entering the cell and binding to the ATP-binding pocket of JAK enzymes, primarily JAK1, preventing their phosphorylation and activation.[5] This inhibition halts the entire downstream signaling cascade, preventing the phosphorylation of STATs and their subsequent nuclear translocation. The result is a dampening of the cellular response to pro-inflammatory and pruritogenic cytokines.
Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoetis.cl [zoetis.cl]
- 6. ar.zoetis.com [ar.zoetis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oclacitinib [cliniciansbrief.com]
Oclacitinib-13C-d3 (CAS: 2750534-84-8): A Comprehensive Technical Guide for Researchers
An in-depth examination of the synthesis, analytical quantification, and mechanism of action of the isotopically labeled Janus kinase inhibitor, Oclacitinib-13C-d3, for use in advanced research applications.
This technical guide provides a detailed overview of this compound, an isotopically labeled form of Oclacitinib, a selective Janus kinase (JAK) inhibitor. Intended for researchers, scientists, and drug development professionals, this document outlines the compound's properties, a representative synthetic approach, a detailed analytical method for its use as an internal standard, and its mechanism of action within the JAK-STAT signaling pathway.
Compound Specifications
This compound is a stable isotope-labeled analog of Oclacitinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating accurate and precise quantification of Oclacitinib in complex biological matrices.
| Property | Value |
| CAS Number | 2750534-84-8 |
| Formal Name | trans-N-methyl-4-(methyl-13C-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-cyclohexanemethanesulfonamide |
| Molecular Formula | C₁₄[¹³C]H₂₀D₃N₅O₂S |
| Formula Weight | 341.5 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Oclacitinib is a selective inhibitor of the Janus kinase (JAK) family of enzymes, with a pronounced inhibitory effect on JAK1.[1][2] The JAK-STAT signaling pathway is a critical cascade in the cellular response to a multitude of cytokines and growth factors, playing a pivotal role in immune responses and inflammation.[3][4]
Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those encoding pro-inflammatory cytokines.[3][4]
Oclacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a downstream reduction in the production of inflammatory mediators.
Representative Synthetic Route
While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on known synthetic methodologies for related kinase inhibitors. The synthesis would likely involve the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the isotopically labeled methyl group and coupling with the cyclohexyl moiety.
Key synthetic steps could include:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core is a common scaffold in many kinase inhibitors and can be synthesized through various established methods.
-
Introduction of the Labeled Methyl Group: A key step would be the N-methylation of the pyrrolo[2,3-d]pyrimidine intermediate using a commercially available isotopically labeled methylating agent, such as ¹³CD₃I.
-
Coupling with the Cyclohexyl Moiety: The final key step would involve the coupling of the labeled heterocyclic core with the appropriately functionalized trans-cyclohexylamine derivative.
The final product would then be purified using standard chromatographic techniques to ensure high purity and isotopic enrichment.
Analytical Methodology: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Oclacitinib in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, representative experimental protocol.
Sample Preparation: Protein Precipitation
A protein precipitation method is commonly employed to extract Oclacitinib from plasma samples.
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add a fixed amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following table outlines typical LC-MS/MS parameters for the analysis of Oclacitinib.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oclacitinib: [M+H]⁺ → fragment ionthis compound: [M+H+4]⁺ → corresponding fragment ion |
Data Analysis: The concentration of Oclacitinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Oclacitinib and a constant concentration of this compound.
Logical Relationship of Oclacitinib's Mechanism of Action
The therapeutic effect of Oclacitinib is a direct consequence of its targeted inhibition of the JAK-STAT pathway, leading to a reduction in the inflammatory cascade.
Conclusion
This compound is an indispensable tool for researchers engaged in pharmacokinetic, pharmacodynamic, and metabolism studies of Oclacitinib. Its high isotopic purity and well-defined mass shift ensure its reliability as an internal standard for precise and accurate quantification. A thorough understanding of its properties, analytical methodologies, and mechanism of action, as detailed in this guide, is crucial for its effective application in advancing veterinary and potentially human medical research.
References
A Technical Guide to the Role of Oclacitinib-13C-d3 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Oclacitinib-13C-d3 and its critical function as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of oclacitinib in biological matrices. This document covers the foundational principles of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pharmacological context of oclacitinib's mechanism of action, and detailed protocols for its bioanalysis.
The Core Principle: Mechanism of Action as an Internal Standard
In quantitative bioanalysis, particularly with a sensitive and specific technique like LC-MS/MS, an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary role is to correct for the variability inherent in the analytical workflow, including sample extraction, potential degradation, matrix effects (ion suppression or enhancement), and instrument response.[2][3]
The ideal IS is a stable isotope-labeled version of the analyte.[2][4] this compound is the SIL-IS for oclacitinib. It is structurally identical to oclacitinib, except that one carbon atom has been replaced with its heavier isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium. This results in a molecule that is chemically indistinguishable from oclacitinib during sample preparation and chromatographic separation but has a distinct, higher mass.[5][6]
Because the SIL-IS and the analyte co-elute and experience identical extraction recovery and matrix effects, the ratio of their peak areas remains constant despite variations in the analytical process.[4][6] This principle, known as isotopic dilution, allows the concentration of the unknown analyte to be calculated with high precision and accuracy by relating the analyte/IS peak area ratio to a calibration curve.
References
- 1. research.rug.nl [research.rug.nl]
- 2. ar.zoetis.com [ar.zoetis.com]
- 3. scispace.com [scispace.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Oclacitinib-13C-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Oclacitinib-13C-d3, a critical internal standard for the quantification of Oclacitinib. This document outlines its availability from various suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visualizes the relevant biological signaling pathway.
Supplier and Availability
This compound is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities for research and development purposes. It is crucial to note that this product is not intended for human or veterinary use.
| Supplier | Availability | Unit Sizes |
| Clinivex | In stock[1] | 10mg, 50mg, 100mg[1] |
| MedchemExpress | In stock[2] | Inquire for details |
| Cayman Chemical | In stock | 500 µg, 1 mg[3] |
| Pharmaffiliates | Inquire | Inquire for details[4] |
Technical Data
This compound serves as an isotopically labeled internal standard for the accurate quantification of Oclacitinib.[3] Its physical and chemical properties are essential for methodological development and data interpretation.
| Property | Value |
| Chemical Formula | C₁₄[¹³C]H₂₀D₃N₅O₂S[3] |
| Molecular Weight | 341.5 g/mol [3] |
| Purity | ≥99% deuterated forms (d₁-d₃)[3] |
| Solubility | Soluble in DMSO and Methanol[3] |
Oclacitinib's Inhibitory Activity
Oclacitinib is a potent inhibitor of the Janus kinase (JAK) family.[3] Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against various JAK enzymes. Oclacitinib shows preferential inhibition of JAK1.[5][6][7]
| Enzyme | IC₅₀ (nM) |
| JAK1 | 10[3][8][9] |
| JAK2 | 18[3] |
| JAK3 | 99[3][9] |
| TYK2 | 84[3] |
Pharmacokinetic Properties of Oclacitinib (in dogs)
Understanding the pharmacokinetic profile of Oclacitinib is vital for designing in vivo studies. The following table summarizes key parameters observed in dogs.
| Parameter | Value |
| Cmax (Maximum Concentration) | 324 ng/mL[10] |
| Tmax (Time to Maximum Concentration) | Approximately 1.7 hours[11] |
| T1/2 (Half-life) | 4.8 hours[11] |
| Absolute Bioavailability | 89%[10][12] |
Experimental Protocol: Quantification of Oclacitinib in Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of Oclacitinib in plasma samples using this compound as an internal standard.[13]
1. Sample Preparation:
- To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of an internal standard solution (this compound at 10 ng/mL in acetonitrile).
- Vortex the mixture to precipitate proteins and then centrifuge at approximately 100 x g for 10 minutes.
- Transfer 20 µL of the supernatant to a clean 96-well plate.
- Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide.
- Gently mix the plate before placing it in the autosampler for analysis.
2. LC-MS/MS Analysis:
- Column: 5 µm Zorbax Extend C18 50 x 2 mm HPLC column.
- Mobile Phase A: 0.1% ammonium hydroxide in water.
- Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
- Flow Rate: 0.300 mL/min.
- Gradient: Start with 90% A / 10% B, then ramp to 70% A / 30% B in 0.5 minutes and hold for 2 minutes.
- Injection Volume: 10 µL.
- Mass Spectrometer: Sciex API 4000 or equivalent.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitoring: Multiple reaction monitoring (MRM) of the transitions:
- Oclacitinib: 338 → 149 amu
- This compound (Internal Standard): 342 → 149 amu
3. Data Analysis:
- Use the peak areas for quantification with a quadratic regression (1/x² weighting).
- The standard curve typically ranges from 0.5 to 1000 ng/mL.
Oclacitinib and the JAK-STAT Signaling Pathway
Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for the signaling of numerous cytokines involved in inflammation and allergic responses. By blocking JAK enzymes, particularly JAK1, Oclacitinib prevents the downstream phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes.
Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Oclacitinib Quantification
The following diagram illustrates a typical workflow for the quantification of Oclacitinib in biological samples using this compound.
Caption: Workflow for Oclacitinib quantification.
References
- 1. theclinivex.com [theclinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoetis.cl [zoetis.cl]
- 10. DailyMed - APOQUEL- oclacitinib maleate tablet, coated [dailymed.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. vippetcare.com [vippetcare.com]
- 13. ar.zoetis.com [ar.zoetis.com]
Oclacitinib Unlabeled vs. Oclacitinib-13C-d3: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of unlabeled Oclacitinib and its stable isotope-labeled counterpart, Oclacitinib-13C-d3. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this Janus kinase (JAK) inhibitor. This document outlines the physicochemical properties, mechanism of action, and pharmacokinetic profile of Oclacitinib, with a special focus on the application of this compound as an internal standard in bioanalytical assays. Detailed experimental methodologies, quantitative data comparisons, and visual representations of key pathways and workflows are provided to support advanced research and development.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of both unlabeled and labeled Oclacitinib is fundamental for their effective application in research and drug development. Oclacitinib is commercially available as Oclacitinib maleate, which offers improved solubility and bioavailability compared to the free base.[1] this compound is synthesized to serve as an ideal internal standard for mass spectrometry-based quantification, ensuring analytical accuracy and precision.
Table 1: Physicochemical Properties of Oclacitinib and this compound
| Property | Oclacitinib (Free Base) | This compound | Oclacitinib Maleate |
| Molecular Formula | C₁₅H₂₃N₅O₂S[2] | C₁₄¹³CH₂₀D₃N₅O₂S[3] | C₁₅H₂₃N₅O₂S · C₄H₄O₄ |
| Molecular Weight | 337.44 g/mol [2] | 341.5 g/mol [3] | 453.51 g/mol |
| CAS Number | 1208319-26-9[2] | 2750534-84-8[3] | 1208319-27-0 |
| Appearance | Off-White to Pale Beige Solid | Not specified | White to off-white crystalline solid |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated)[1] | DMSO: soluble, Methanol: soluble[3] | Water, DMSO, Ethanol |
| pKa (Predicted) | 11.59 ± 0.40[1] | Not specified | Not specified |
| LogP (Predicted) | 1.38 at 35℃ and pH7[1] | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of Oclacitinib in Dogs
| Parameter | Value |
| Bioavailability | 89%[2][4] |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour[4][5] |
| Elimination Half-Life | 3.1 - 5.2 hours[2] |
| Protein Binding | 66.3% - 69.7%[2] |
| Metabolism | Primarily hepatic[2][4] |
| Excretion | Mostly liver, with some renal and biliary clearance[2][4] |
| Effect of Food | Prandial state does not significantly affect the rate or extent of absorption.[6][7] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Oclacitinib is a selective inhibitor of Janus kinase (JAK) enzymes, with a preference for JAK1.[2] By inhibiting JAKs, Oclacitinib blocks the signaling cascade of several pro-inflammatory and pruritogenic cytokines that are dependent on the JAK-STAT pathway for signal transduction.[8][9] This mechanism is central to its efficacy in the treatment of allergic dermatitis in dogs. The key cytokines implicated in canine atopic dermatitis that are inhibited by Oclacitinib include IL-2, IL-4, IL-6, IL-13, and IL-31.[8][10]
Table 3: Inhibitory Activity of Oclacitinib against JAK Enzymes and Cytokines
| Target | IC₅₀ (nM) |
| JAK1 | 10[8] |
| JAK2 | 18 |
| JAK3 | 99[8] |
| TYK2 | 84 |
| IL-2 | 36 - 249[8] |
| IL-4 | 36 - 249[8] |
| IL-6 | 36 - 249[8] |
| IL-13 | 36 - 249[8] |
| IL-31 | 36 - 249[8] |
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention by Oclacitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. zoetisus.com [zoetisus.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.zoetis.com [ar.zoetis.com]
- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zoetis.cl [zoetis.cl]
Methodological & Application
Using Oclacitinib-13C-d3 as an internal standard
Application Note and Protocol:
Quantitative Analysis of Oclacitinib in Biological Matrices Using Oclacitinib-13C-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to control pruritus (itching) associated with allergic and atopic dermatitis in dogs.[1][2] It functions by inhibiting the activity of JAK1 and JAK3 enzymes, which are critical components of the signaling pathway for numerous pro-inflammatory and pruritogenic cytokines.[3][4][5][6] Accurate quantification of Oclacitinib in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development and therapeutic drug monitoring.
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[][8][9] A SIL internal standard is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[][10][11]
This application note provides a detailed protocol for the quantification of Oclacitinib in plasma using this compound as an internal standard by LC-MS/MS. This compound is an ideal internal standard for this purpose, ensuring high accuracy, precision, and robustness.[12][13]
Oclacitinib's Mechanism of Action
Oclacitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6] Cytokines involved in allergy and inflammation bind to their specific receptors, activating associated JAK enzymes.[4][5] Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in the inflammatory and pruritic response.[1][5] Oclacitinib selectively inhibits JAK1, thereby blocking the signaling of cytokines like IL-2, IL-4, IL-6, IL-13, and IL-31, which are key drivers of itch and inflammation in allergic dermatitis.[1][4][5]
Experimental Protocol
This protocol outlines a method for quantifying Oclacitinib in canine plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
References
- 1. Oclacitinib - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. zoetis.cl [zoetis.cl]
- 6. qingmupharm.com [qingmupharm.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: High-Precision Pharmacokinetic Analysis of Oclacitinib using Oclacitinib-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of Oclacitinib in plasma samples for pharmacokinetic (PK) studies. It highlights the use of a stable isotope-labeled (SIL) internal standard, Oclacitinib-13C-d3, to ensure the highest accuracy and precision in bioanalytical methods utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for preclinical and clinical research applications.
Introduction to Oclacitinib
Oclacitinib, sold under the brand name Apoquel®, is a novel veterinary medication used to control pruritus (itching) associated with allergic and atopic dermatitis in dogs.[1] It functions as a selective Janus kinase (JAK) inhibitor, specifically targeting JAK1.[2][3] By inhibiting JAK1, Oclacitinib blocks the signaling pathways of key pro-inflammatory and pruritogenic cytokines, such as Interleukins (IL)-2, IL-4, IL-6, IL-13, and IL-31, which are dependent on the JAK-STAT pathway to transmit their signals.[1][2][4] This targeted mechanism provides rapid relief from itching and inflammation.[5]
Accurate characterization of the pharmacokinetic profile of Oclacitinib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[6][7] A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively corrects for variability during sample preparation, chromatography, and mass spectrometric detection, including matrix effects.[8][9]
Mechanism of Action: JAK-STAT Signaling Inhibition
Oclacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines involved in allergy and pruritus bind to their specific cell surface receptors, which activates associated JAK enzymes.[2] This activation triggers a cascade involving the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STAT dimers then translocate to the nucleus to regulate the transcription of target genes, leading to an inflammatory response.[4] Oclacitinib specifically inhibits JAK1, thus interrupting this signaling cascade and reducing the production of inflammatory mediators.[3]
Pharmacokinetic Profile of Oclacitinib
Oclacitinib is rapidly and well-absorbed following oral administration in dogs and cats, with a time to maximum plasma concentration (Tmax) of less than one hour in dogs.[10][11] Its bioavailability is high, and the prandial state does not significantly affect its absorption.[10][12]
| Parameter | Dog | Cat | Horse | Reference(s) |
| Dose (Oral) | 0.4 - 0.6 mg/kg | 1.0 mg/kg | 0.5 mg/kg | [10][13][14] |
| Tmax (Time to Peak) | < 1 hour | ~35 minutes | ~1.7 hours | [10][13][15] |
| Cmax (Peak Concentration) | Dose-dependent | - | ~486 ng/mL | [11][13] |
| T½ (Elimination Half-life) | 3.1 - 5.2 hours | ~2.3 hours | ~7.5 - 8 hours | [1][13][15] |
| Bioavailability (F%) | ~89% | ~87% | - | [10][14] |
Bioanalytical Protocol for Pharmacokinetic Studies
This section details the protocol for quantifying Oclacitinib in plasma using this compound as an internal standard (IS) via LC-MS/MS.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study involves dosing, systematic blood collection, plasma processing, sample extraction with the addition of the internal standard, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Oclacitinib analytical standard
-
This compound (Internal Standard)
-
Control blank plasma (e.g., K2-EDTA canine plasma)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Oclacitinib and Oclacidinib-13C-d3 in methanol to prepare primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Oclacitinib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation
This method is efficient for removing the majority of proteins from plasma samples prior to analysis.[16]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma in each tube, add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile). For blank samples, add 200 µL of acetonitrile without IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Oclacitinib: Q1: 338.2 -> Q3: 134.1 (example) |
| This compound: Q1: 342.2 -> Q3: 137.1 (example) | |
| Source Temp. | 500°C |
| Gas Flow | Optimized for the instrument |
Note: MRM (Multiple Reaction Monitoring) transitions are examples and must be optimized by infusing pure standards to identify the most stable and intense precursor and product ions.
Advantages of Using this compound
The use of a stable isotope-labeled internal standard is paramount for robust quantitative bioanalysis. It co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, which a structurally analogous IS may not.[6][8] This leads to superior accuracy and precision in the final concentration determination.
Conclusion
The protocol described provides a robust framework for the quantitative determination of Oclacitinib in plasma for pharmacokinetic research. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring that the data generated is of the highest quality, reliability, and accuracy. This approach minimizes analytical variability, leading to a more precise characterization of Oclacitinib's absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. Oclacitinib - Wikipedia [en.wikipedia.org]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. zoetis.cl [zoetis.cl]
- 4. Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.zoetis.com [ar.zoetis.com]
- 11. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. A pharmacokinetic study of oclacitinib maleate in six cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
Quantitative Analysis of Oclacitinib in Canine Plasma using Oclacitinib-¹³C-d₃ by UPLC-MS/MS
Application Note
Abstract
This document details a sensitive and specific UPLC-MS/MS method for the quantitative analysis of Oclacitinib in canine plasma. The method utilizes a stable isotope-labeled internal standard, Oclacitinib-¹³C-d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of veterinary medicine and drug development. The protocol described herein is a composite representation based on established bioanalytical techniques for Oclacitinib and similar small molecules.
Introduction
Oclacitinib is a selective Janus kinase (JAK) 1 inhibitor that is effective in the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[1] Accurate quantification of Oclacitinib in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Oclacitinib-¹³C-d₃, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification.[2]
This application note provides a detailed protocol for the extraction and UPLC-MS/MS analysis of Oclacitinib from canine plasma, along with representative validation data.
Mechanism of Action: Oclacitinib and the JAK-STAT Pathway
Oclacitinib exerts its therapeutic effect by inhibiting the function of JAKs, particularly JAK1. JAKs are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines involved in inflammation and pruritus, such as IL-2, IL-4, IL-6, IL-13, and IL-31.[1] By blocking this pathway, Oclacitinib reduces the downstream signaling that leads to the clinical signs of allergic skin disease in dogs.
Figure 1: Oclacitinib's Inhibition of the JAK-STAT Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Oclacitinib reference standard (≥98% purity)
-
Oclacitinib-¹³C-d₃ (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Canine plasma (blank, K₂EDTA anticoagulant)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Oclacitinib | Oclacitinib-¹³C-d₃ (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 338.2 > 149.1 m/z | 342.2 > 149.1 m/z |
| Collision Energy | 35 eV (representative value) | 35 eV (representative value) |
| Declustering Potential | 60 V (representative value) | 60 V (representative value) |
| Source Temperature | 500 °C | 500 °C |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Oclacitinib and Oclacitinib-¹³C-d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Oclacitinib stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard (IS) Working Solution (20 ng/mL): Dilute the Oclacitinib-¹³C-d₃ stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank canine plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL) and QC samples (e.g., LLOQ: 0.5 ng/mL, Low: 1.5 ng/mL, Mid: 150 ng/mL, High: 750 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
Figure 2: Sample Preparation Workflow.
Method Validation Summary
The bioanalytical method should be validated according to FDA or EMA guidelines. The following tables summarize typical acceptance criteria and representative data for such a validation.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect |
| Low QC | 1.5 | > 85% | Normalized to IS, within acceptable limits |
| Mid QC | 150 | > 85% | Normalized to IS, within acceptable limits |
| High QC | 750 | > 85% | Normalized to IS, within acceptable limits |
Conclusion
The described UPLC-MS/MS method provides a robust and reliable approach for the quantitative determination of Oclacitinib in canine plasma. The use of the stable isotope-labeled internal standard, Oclacitinib-¹³C-d₃, ensures high accuracy and minimizes the impact of matrix effects. This method is well-suited for supporting a wide range of research and development activities for Oclacitinib.
References
Application Notes and Protocols for Oclacitinib-13C-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oclacitinib-13C-d3 as an internal standard for the quantitative analysis of oclacitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols, quantitative data, and relevant biological pathways are presented to facilitate its implementation in research and drug development settings.
Introduction
Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to treat pruritus associated with allergic dermatitis in dogs.[1] Accurate quantification of oclacitinib in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high precision and accuracy.[2]
This compound is a synthetic analog of oclacitinib, where one carbon atom is replaced by its heavy isotope ¹³C, and three hydrogen atoms are replaced by deuterium. This labeling results in a mass shift that allows for its differentiation from the unlabeled oclacitinib by the mass spectrometer, while maintaining nearly identical physicochemical properties.
Mechanism of Action: JAK-STAT Signaling Pathway
Oclacitinib exerts its therapeutic effect by inhibiting the function of various cytokines that are dependent on the JAK enzyme family (JAK1, JAK2, JAK3, and TYK2).[1] It particularly targets JAK1-dependent cytokines, which are involved in allergic responses, inflammation, and pruritus.[1] The binding of these cytokines to their receptors activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the inflammatory cascade. Oclacitinib blocks this signaling, thereby reducing the clinical signs of allergic dermatitis.
Experimental Protocols
Bioanalytical Method for Oclacitinib in Canine Plasma
This protocol is adapted from established methods for the quantification of oclacitinib in plasma and is intended for use with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Vortex the samples briefly to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 200 µL of a working solution of this compound (e.g., 10 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex for approximately 2 minutes to precipitate proteins.
-
Centrifuge the plate at approximately 4000 x g for 10 minutes.
-
Transfer 20 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.
-
Seal the plate and mix gently.
-
The plate is now ready for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Recommended Value |
| HPLC System | A UPLC or HPLC system capable of binary gradients |
| Column | Zorbax Extend C18, 50 x 2.1 mm, 5 µm, or equivalent |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10.7) |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | A linear gradient appropriate for the separation |
3. Mass Spectrometry Conditions
| Parameter | Recommended Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Dwell Time | 50-100 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oclacitinib | 338.2 | 149.1 |
| This compound | 342.2 | 149.1 |
Note: The precursor ion for this compound is +4 Da higher than oclacitinib due to the one ¹³C and three deuterium atoms. The product ion is expected to be the same as the unlabeled compound, as the fragmentation likely occurs at a part of the molecule that does not contain the isotopic labels.
Quantitative Data
The following table summarizes typical pharmacokinetic parameters of oclacitinib in dogs following oral administration, which can be determined using the described LC-MS/MS method with this compound as an internal standard.
Table 2: Pharmacokinetic Parameters of Oclacitinib in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Dose | 0.4 - 0.6 mg/kg | [3] |
| Cmax (Peak Plasma Concentration) | 207 - 860 ng/mL | [4] |
| Tmax (Time to Peak Concentration) | < 1 hour | [5] |
| Bioavailability | 89% | [5] |
| Terminal Half-life (t1/2) | 3.5 - 4.1 hours | [5] |
| Linearity of Quantification | 1 - 1000 ng/mL |
Metabolism of Oclacitinib
Oclacitinib is primarily cleared through metabolism in the liver.[1] While multiple metabolites are formed, one major oxidative metabolite has been identified in both plasma and urine.[5][6] The risk of metabolic drug-drug interactions due to oclacitinib is considered low.[5][6]
Conclusion
This compound is an ideal internal standard for the accurate and precise quantification of oclacitinib in biological matrices by LC-MS/MS. The detailed protocol and information provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development and analysis, enabling robust and reliable bioanalytical method development for oclacitinib.
References
- 1. Pharmacological particulars - Apoquel film-coated tablets for dogs (GB) [noahcompendium.co.uk]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Oclacitinib-13C-d3 in Veterinary Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oclacitinib-13C-d3 as an internal standard in veterinary drug metabolism studies of oclacitinib. Detailed protocols for bioanalytical sample analysis and in vitro metabolism assays are provided to guide researchers in conducting accurate and reliable pharmacokinetic and metabolic profiling of this Janus kinase (JAK) inhibitor.
Introduction
Oclacitinib is a selective JAK1 inhibitor approved for the control of pruritus associated with allergic and atopic dermatitis in dogs.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and ensuring animal safety. Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical method development, providing high accuracy and precision in quantitation by correcting for matrix effects and variability in sample processing.[3]
Oclacitinib is rapidly absorbed in dogs following oral administration, with a time to maximum plasma concentration (Tmax) of less than one hour and an absolute bioavailability of approximately 89%.[1][3][4][5][6] The primary route of elimination is through metabolism, resulting in the formation of multiple metabolites, with one major oxidative metabolite identified in plasma and urine.[1][4][7]
Bioanalytical Method for Oclacitinib Quantification in Canine Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of oclacitinib in dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 50 µL of canine plasma in a 96-well plate, add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 10 ng/mL).[3]
-
Seal the plate and vortex to mix, ensuring complete protein precipitation.
-
Centrifuge the plate at approximately 100 x g for 10 minutes.[3]
-
Transfer 20 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.[3]
-
Seal the plate and mix gently before placing it in the autosampler for LC-MS/MS analysis.[3]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 5 µm, 50 x 2 mm).[3]
-
Mobile Phase A: 0.1% ammonium hydroxide in water (pH 10.7).[3]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[3]
-
Flow Rate: 0.300 mL/min.[3]
-
Gradient: A gradient elution from 10% B to 30% B over 0.5 minutes, held at 30% B for 2 minutes.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation: Pharmacokinetic Parameters of Oclacitinib in Dogs
The following table summarizes the key pharmacokinetic parameters of oclacitinib in dogs following oral administration.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | < 1 hour | [1][3][4][5][6] |
| Absolute Bioavailability | 89% | [1][4][5][6] |
| Cmax (Maximum Plasma Concentration) at 0.4-0.6 mg/kg | 324 (281, 372) ng/mL (Mean, 90% CL) | [1] |
| AUC0-inf (Area Under the Curve) at 0.4-0.6 mg/kg | 1890 (1690, 2110) ng.hr/mL (Mean, 90% CL) | [1] |
| Terminal Half-life (t1/2) | 3.5 - 4.1 hours | [4] |
| Protein Binding | 66.3 - 69.7% | [1] |
| Total Body Clearance | 316 (237, 396) mL/h/kg (Mean, 95% CL) | [1] |
| Volume of Distribution (Vd) | 942 (870, 1014) mL/kg (Mean, 95% CL) | [1] |
CL: Confidence Limit
Mandatory Visualization: Bioanalytical Workflow
Caption: Workflow for the bioanalytical quantification of oclacitinib in canine plasma.
In Vitro Metabolism of Oclacitinib in Dog Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of oclacitinib in canine liver microsomes.
Experimental Protocol
1. Incubation
-
Prepare a reaction mixture containing:
-
Dog liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Oclacitinib (e.g., 1 µM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard, this compound.
2. Sample Analysis
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining oclacitinib concentration using the LC-MS/MS method described above.
3. Data Analysis
-
Plot the natural logarithm of the percentage of remaining oclacitinib against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / in vitro t1/2) / (mg microsomal protein/g liver) * (g liver/kg body weight).
Data Presentation: In Vitro Metabolic Stability
| Parameter | Value |
| Incubation Time (min) | [Example Data] |
| Oclacitinib Remaining (%) | [Example Data] |
| In Vitro Half-life (t1/2, min) | [Calculated Value] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | [Calculated Value] |
Mandatory Visualization: In Vitro Metabolism Workflow
Caption: General workflow for in vitro metabolism studies of oclacitinib.
Oclacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway
Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1.[2][8] This inhibition disrupts the signaling of various pro-inflammatory and pruritogenic cytokines that are dependent on the JAK-STAT pathway.[2][8][9]
Mandatory Visualization: JAK-STAT Signaling Pathway
References
- 1. zoetisus.com [zoetisus.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.zoetis.com [ar.zoetis.com]
- 4. Pharmacological particulars - Apoquel film-coated tablets for dogs (GB) [noahcompendium.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolite Identification of Oclacitinib using Oclacitinib-13C-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oclacitinib, marketed as Apoquel®, is a novel Janus kinase (JAK) inhibitor developed for the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[1] Oclacitinib selectively inhibits JAK1-dependent cytokines that are integral to allergy, inflammation, and pruritus.[2][3][4] Understanding the metabolic fate of oclacitinib is a critical component of drug development, providing insights into its efficacy, potential for drug-drug interactions, and overall safety profile.
The identification of drug metabolites, especially in complex biological matrices, presents a significant analytical challenge.[5] The use of stable isotope-labeled (SIL) internal standards, such as Oclacitinib-13C-d3, is a powerful strategy to overcome these challenges. A SIL internal standard has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by mass spectrometry. This application note provides detailed protocols for the use of this compound in in vitro and in vivo studies to facilitate the accurate identification and characterization of oclacitinib metabolites.
Pharmacokinetic studies in dogs have shown that oclacitinib is rapidly and well-absorbed after oral administration, with a high bioavailability of 89%.[6][7][8] The time to reach peak plasma concentration is typically less than one hour.[7][9] The drug undergoes metabolism into several metabolites.[9]
Experimental Design and Workflow
The core principle of this workflow is the use of this compound as an internal standard, which is introduced during sample processing. Its distinct mass signature allows for the confident identification of drug-related material amidst a complex biological background during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway Context
Oclacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in immune response and inflammation.[10][11] Specifically, oclacitinib shows the most potency against JAK1.[2][3] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.
Protocols
Protocol 1: In Vitro Metabolism in Dog Liver Microsomes
This protocol describes a method for assessing the metabolic stability of oclacitinib and identifying its metabolites using pooled dog liver microsomes.[12][13][14][15]
1. Materials:
-
Oclacitinib
-
This compound (Internal Standard, IS)
-
Pooled Dog Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Dimethyl sulfoxide (DMSO)
-
Water, LC-MS grade
2. Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of Oclacitinib in DMSO.
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
Thaw pooled dog liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the Oclacitinib stock solution (final concentration 1 µM).[16][17] The final DMSO concentration should be ≤ 0.25%.[17]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Prepare a negative control by adding phosphate buffer instead of the NADPH system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing the this compound internal standard (final concentration e.g., 10 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
Protocol 2: In Vivo Metabolite Profiling in Dogs
This protocol outlines the procedure for identifying oclacitinib metabolites in plasma samples collected from dogs following oral administration.
1. Materials:
-
Oclacitinib tablets (Apoquel®)
-
This compound (Internal Standard, IS)
-
Beagle or mixed-breed dogs (as per IACUC guidelines)
-
K2EDTA blood collection tubes
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
0.1% Ammonium Hydroxide in water and acetonitrile (for mobile phase)
2. Procedure:
-
Dosing and Sample Collection:
-
Administer a single oral dose of oclacitinib (e.g., 0.4-0.6 mg/kg) to dogs.[6]
-
Collect blood samples via venipuncture into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6][18]
-
Place tubes on ice immediately after collection.
-
Process blood samples by centrifuging at approximately 2,000 x g for 10 minutes at 4°C to harvest plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 10 ng/mL).[6] This step performs both protein precipitation and IS addition.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer a portion of the supernatant (e.g., 20 µL) to a clean plate and dilute with 180 µL of 0.1% ammonium hydroxide in water.[6]
-
The sample is now ready for LC-MS/MS injection.
-
3. LC-MS/MS Analysis (Representative Conditions):
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water[6]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile[6]
-
Gradient: A suitable gradient to separate metabolites (e.g., 10% B to 70% B over 2.5 minutes)[6]
-
Flow Rate: 0.300 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions (example):
-
Data Acquisition: Employ data-dependent scanning or precursor ion scanning to trigger MS/MS fragmentation of potential metabolites.[5]
Data Presentation
Quantitative data from pharmacokinetic studies can be summarized to provide a clear overview of the drug's behavior in vivo.
Table 1: Representative Pharmacokinetic Parameters of Oclacitinib in Dogs (Oral Dose)
| Parameter | Value | Reference |
| Bioavailability (F%) | 89% | [6][7] |
| Tmax (Time to Peak Conc.) | < 1 hour | [7][9] |
| Cmax (Peak Plasma Conc.) | Varies with dose | [7] |
| t1/2 (Elimination Half-life) | ~4-5 hours | [9] |
Note: This table presents representative data from published literature and is intended for illustrative purposes.
Table 2: In Vitro Metabolic Stability of Oclacitinib in Dog Liver Microsomes (Hypothetical Data)
| Time (minutes) | % Oclacitinib Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Note: This table contains hypothetical data for illustrative purposes. Actual results may vary.
References
- 1. SID 348353655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zoetis.cl [zoetis.cl]
- 4. [PDF] Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy | Semantic Scholar [semanticscholar.org]
- 5. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.zoetis.com [ar.zoetis.com]
- 7. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oclacitinib-13C-d3 matrix effects in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Oclacitinib-13C-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] In the analysis of this compound, components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with the analyte and its internal standard.[3][5] These co-eluents can either suppress or enhance the ionization of this compound and its unlabeled counterpart in the ion source of the mass spectrometer, leading to inaccurate and unreliable quantification.[1][2][4]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this compensate for matrix effects?
A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound should experience similar matrix effects as the unlabeled analyte, allowing for accurate quantification.[6][7] However, differential matrix effects can still occur due to:
-
Chromatographic Separation: Minor differences in retention time between the analyte and the SIL-IS can expose them to varying matrix components as they elute.[7]
-
High Concentration of Interferents: A very high concentration of co-eluting matrix components can cause non-uniform ion suppression across the chromatographic peak.
-
Differential Ionization: Although chemically similar, slight differences in physicochemical properties between the analyte and SIL-IS can lead to variations in ionization efficiency in the presence of certain matrix components.
Q3: How can I quantitatively assess the extent of matrix effects in my Oclacitinib assay?
A3: The most common method is the post-extraction spike method, which calculates the Matrix Factor (MF).[5][7] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peaks for this compound
This issue can manifest as weak or undetectable peaks in your mass spectra, making quantification impossible.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no signal intensity.
Quantitative Data Example: Matrix Factor Calculation
The following table demonstrates how to calculate the Matrix Factor (MF) to assess ion suppression or enhancement.
| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) (A) | Peak Area (Post-Extraction Spike) (B) | Matrix Factor (B/A) | Observation |
| Low QC | 5 | 15,234 | 8,531 | 0.56 | Significant Ion Suppression |
| Mid QC | 50 | 149,876 | 83,930 | 0.56 | Significant Ion Suppression |
| High QC | 500 | 1,512,345 | 862,056 | 0.57 | Significant Ion Suppression |
Issue 2: High Variability in Quality Control (QC) Samples
Inconsistent results for your QC samples can indicate variable matrix effects between different samples or batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in QC samples.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Configure the LC-MS/MS system as you would for your Oclacitinib analysis.
-
Use a T-connector to introduce a constant flow of a standard solution of Oclacitinib (e.g., 50 ng/mL in mobile phase) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the Oclacitinib standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the Oclacitinib MRM transition. You should observe a stable, elevated baseline signal.
-
-
Injection:
-
Inject a blank, extracted matrix sample (e.g., plasma extract).
-
-
Data Analysis:
-
Monitor the baseline signal of the infused Oclacitinib during the chromatographic run.
-
Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.
-
Any rises in the baseline indicate regions of ion enhancement.
-
Compare the retention time of your Oclacitinib peak with the regions of ion suppression/enhancement to determine if your analysis is affected.
-
Protocol 2: Quantitative Assessment of Matrix Factor
This protocol provides a quantitative measure of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Oclacitinib and this compound into the mobile phase or reconstitution solvent at three QC levels (low, mid, high).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Oclacitinib and this compound at the three QC levels.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Oclacitinib and this compound at the three QC levels before extraction.
-
-
Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
Calculate the mean peak area of the analyte from Set B.
-
Calculate the mean peak area of the analyte from Set A.
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
-
Recovery (RE):
-
Calculate the mean peak area of the analyte from Set C.
-
RE (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] * 100
-
-
Process Efficiency (PE):
-
PE (%) = (MF * RE)
-
-
Signaling Pathway/Logical Relationship Diagram
Caption: The impact of matrix components at different stages of LC-MS analysis.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. gmi-inc.com [gmi-inc.com]
Technical Support Center: Oclacitinib-13C-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oclacitinib-13C-d3 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound in biological matrices such as plasma, serum, and tissue homogenates can be influenced by several factors, including:
-
Temperature: Both storage temperature and short-term exposure to ambient temperatures can lead to degradation.
-
pH: Oclacitinib has shown susceptibility to degradation in acidic conditions.[1]
-
Light Exposure: Photolytic degradation has been observed, so protection from light is crucial.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples may impact the integrity of the analyte.
-
Matrix Components: Endogenous enzymes or other components within the biological matrix could potentially contribute to degradation.
Q2: What are the recommended storage conditions for this compound in biological samples?
A2: While specific long-term stability data for this compound in biological matrices is not extensively published, based on general guidelines for bioanalytical method validation, samples should be stored at -20°C or -80°C.[2] For Oclacitinib stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. As a crystalline solid, this compound is stable for at least 4 years at -20°C.
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: According to regulatory guidelines, the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles.[3] During validation, quality control (QC) samples at low and high concentrations are frozen and thawed three times before analysis. The concentration of the analyte should remain within ±15% of the nominal concentration.[2] It is crucial to perform this validation to determine the acceptable number of freeze-thaw cycles for your specific matrix and storage conditions.
Q4: Is this compound stable at room temperature on the bench-top?
A4: Short-term or "bench-top" stability should be experimentally determined as part of the bioanalytical method validation. This involves leaving QC samples at room temperature for a period that mimics the expected sample handling time before analysis. A study on a capsule formulation of Oclacitinib showed stability for up to 48 hours at 25°C, which suggests reasonable short-term stability.[4] However, this must be confirmed in the specific biological matrix being used.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Analysis
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and handling | Ensure samples are collected on ice and processed (e.g., plasma separation) promptly in a cold environment. Minimize exposure to light. |
| Instability during storage | Verify that storage temperatures have been consistently maintained. Review freeze-thaw logs to ensure the maximum validated number of cycles has not been exceeded. |
| Adsorption to container surfaces | Use low-binding polypropylene tubes for sample collection and storage. |
| Inefficient extraction | Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the pH of the extraction solvent is appropriate. |
Issue 2: High Variability in QC Sample Results
| Potential Cause | Troubleshooting Step |
| Inconsistent sample thawing | Thaw all samples, standards, and QCs uniformly and consistently. Thawing on ice is generally recommended. |
| Matrix effects | Evaluate for matrix effects from different lots of the biological matrix. If necessary, modify the sample cleanup procedure. |
| Instrumental instability | Check the performance of the analytical instrument (e.g., LC-MS/MS) by injecting system suitability samples. |
| Inaccurate pipetting of internal standard | Ensure the internal standard (this compound) is added accurately and consistently to all samples, calibrators, and QCs. |
Experimental Protocols
Protocol: Evaluation of Freeze-Thaw Stability
This protocol is based on general bioanalytical method validation guidelines from the FDA and EMA.[5][6]
-
Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations. Prepare at least three replicates for each concentration.
-
Initial Freeze: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat Cycles: Repeat the freeze-thaw process for a minimum of three cycles.
-
Sample Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol: Evaluation of Short-Term (Bench-Top) Stability
-
Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations. Prepare at least three replicates for each concentration.
-
Thaw and Store: Thaw frozen QC samples at room temperature and then keep them on the bench-top for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample preparation.
-
Sample Analysis: After the specified duration, analyze the QC samples with a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Stability Evaluation for this compound in Biological Matrices (Based on FDA and EMA Guidelines)
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C or -80°C | Minimum 3 cycles | Mean concentration ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room Temperature | To cover sample handling time | Mean concentration ±15% of nominal |
| Long-Term Stability | -20°C or -80°C | Duration of the study | Mean concentration ±15% of nominal |
| Stock Solution Stability | -20°C and -80°C | To cover storage duration | Response within ±5% of initial |
Visualizations
Caption: Workflow for this compound stability testing in biological matrices.
Caption: Logical workflow for troubleshooting poor recovery of this compound.
References
- 1. brjac.com.br [brjac.com.br]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Oclacitinib-13C-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability issues with the Oclacitinib-13C-d3 internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Oclacitinib, a Janus kinase (JAK) inhibitor. It is considered the gold standard for an internal standard in quantitative bioanalysis by LC-MS/MS. Because it is chemically almost identical to Oclacitinib, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction of analytical variability.[1][2]
Q2: What are the most common sources of variability when using this compound as an internal standard?
A2: The most common sources of variability include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard, causing signal suppression or enhancement.[3]
-
Sample Preparation Inconsistencies: Errors in pipetting, extraction, or dilution can lead to inconsistent concentrations of the internal standard across samples.
-
Instrument Performance: Fluctuations in the LC-MS/MS system, such as a dirty ion source or detector fatigue, can cause signal drift.
-
Internal Standard Stability: Degradation of the this compound stock solution or in the processed samples can lead to a decrease in its response.
-
Isotopic Impurity: The presence of unlabeled Oclacitinib in the this compound standard can affect the accuracy of quantification, especially at the lower limit of quantification (LLOQ).[1]
Q3: What is an acceptable level of variability for the this compound internal standard response?
A3: While there are no universally fixed acceptance criteria, a common practice in regulated bioanalysis is to investigate samples where the internal standard response deviates significantly from the mean response of the calibration standards and quality control (QC) samples. A typical starting point for investigation is when the internal standard response of a particular sample is outside of 50-150% of the mean response of the standards and QCs in the same analytical run.
Q4: Can I use a structural analog of Oclacitinib as an internal standard instead of this compound?
A4: While a structural analog can be used, a stable isotope-labeled internal standard like this compound is strongly preferred.[2][4] This is because SIL internal standards have physicochemical properties that are much more similar to the analyte, leading to better tracking and correction for variability. If a structural analog is used, it must be thoroughly validated to ensure it adequately mimics the behavior of Oclacitinib during sample processing and analysis.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response Across an Analytical Run
Q: My this compound internal standard response is showing a consistent upward or downward drift throughout my analytical run. What could be the cause and how can I fix it?
A: A drifting IS response can be indicative of several issues. Here's a step-by-step guide to troubleshoot this problem:
-
Check for Instrument-Related Issues:
-
Ion Source Contamination: A dirty ion source is a common cause of signal drift. Clean the ion source according to the manufacturer's recommendations.
-
Temperature Fluctuation: Ensure the column oven and other temperature-controlled components of the LC system are stable.
-
Mobile Phase Issues: Inconsistent mobile phase composition or degradation can affect ionization efficiency. Prepare fresh mobile phases.
-
-
Investigate Sample Preparation:
-
Inconsistent Evaporation: If a solvent evaporation step is used, ensure it is consistent for all samples. Over-drying can sometimes lead to analyte/IS loss.
-
Time-Dependent Degradation: If samples are left at room temperature for an extended period during the analytical run, the IS may degrade. Assess the stability of this compound in the final sample matrix.
-
-
Evaluate the Internal Standard Solution:
-
Precipitation in Autosampler: Check for precipitation of the IS in the sample vials, especially if the samples are stored in the autosampler for a long time.
-
Issue 2: Random and High Variability in Internal Standard Response
Q: The peak area of my this compound internal standard is highly variable and unpredictable between samples. What are the likely causes and troubleshooting steps?
A: High random variability often points to inconsistencies in sample handling and preparation.
-
Review Pipetting and Dispensing:
-
Inaccurate Pipetting: Verify the accuracy and precision of all pipettes used for adding the IS and for sample aliquoting.
-
Improper Mixing: Ensure the IS is thoroughly vortexed and mixed with the biological matrix.
-
-
Assess Extraction Efficiency:
-
Inconsistent Recovery: The extraction process (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be consistent across all samples. Optimize the extraction method to ensure consistent recovery of the IS.
-
-
Consider Matrix Effects:
-
Differential Matrix Effects: The composition of the biological matrix can vary between individual samples, leading to different degrees of ion suppression or enhancement. A matrix effect experiment should be performed (see Experimental Protocols section).
-
Issue 3: Low or No Internal Standard Response in Some or All Samples
Q: I am observing a very low, or even absent, peak for my this compound internal standard. What should I investigate?
A: A low or absent IS signal is a critical issue that needs immediate attention.
-
Confirm Internal Standard Addition:
-
Human Error: The most straightforward explanation is that the IS was not added to the samples. Review the sample preparation workflow and consider adding a colored dye to the IS stock solution during method development to visually track its addition.
-
-
Check for Severe Ion Suppression:
-
Matrix Overload: A very "dirty" sample can cause severe ion suppression. Dilute the sample and re-inject to see if the IS signal appears.
-
Co-eluting Interferences: A co-eluting compound might be completely suppressing the IS signal. Adjust the chromatography to separate the interference from the IS.
-
-
Investigate Internal Standard Stability:
-
Degradation: The this compound may have degraded in the stock solution or during sample processing. Prepare a fresh stock solution and re-evaluate. Perform stability tests under different conditions (e.g., freeze-thaw, bench-top).
-
Quantitative Data Summary
The following table summarizes stability data for Oclacitinib based on available literature. Note that specific stability data for this compound in biological matrices was not found in the provided search results; however, the stability of the parent drug provides a useful reference.
| Parameter | Condition | Duration | Result | Citation |
| Oclacitinib Solution Stability | Room Temperature (~25 °C) | 48 hours | Stable | [5] |
| Refrigerated (2 °C - 8 °C) | 48 hours | Stable | [5] |
Experimental Protocols
Matrix Effect Assessment
Objective: To determine if components in the biological matrix are affecting the ionization of Oclacitinib and its internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Oclacitinib and this compound spiked into the mobile phase or a clean solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) and then spike the extracted matrix with Oclacitinib and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Oclacitinib and this compound at the same concentration as Set A and then perform the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be less than 15%.
-
Recovery Experiment
Objective: To evaluate the efficiency and consistency of the extraction process for both Oclacitinib and this compound.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Pre-Extraction Spike): Spike a known amount of Oclacitinib and this compound into the biological matrix before the extraction process.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix and then spike the same amount of Oclacitinib and this compound into the extracted matrix.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Recovery (%): (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
-
Interpretation: The recovery should be consistent and reproducible. While 100% recovery is ideal, it is more important that the recovery is consistent across different concentrations and batches. The recovery of the internal standard should be similar to that of the analyte.
Visualizations
Caption: Troubleshooting workflow for this compound internal standard variability.
Caption: Experimental workflow for the assessment of matrix effects.
References
Oclacitinib-13C-d3 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Oclacitinib-13C-d3.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder upon receipt?
A1: Upon receipt, the solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I store the this compound stock solution?
A3: For optimal stability, store the stock solution at -80°C, which allows for use within 6 months.[1] If a -80°C freezer is unavailable, storage at -20°C is possible, but the solution should be used within 1 month.[1]
Q4: Can I store this compound at room temperature?
A4: The solid powder is shipped at room temperature in the continental US, but for long-term storage, it is crucial to follow the recommended refrigerated or frozen conditions to ensure stability.[1][2] The non-labeled Oclacitinib maleate tablets are stored at a controlled room temperature between 20° to 25°C (68° to 77°F).[3][4]
Q5: What are the key safety precautions when handling this compound?
A5: It is important to wash your hands immediately after handling the compound.[3] Avoid contact with eyes; in case of accidental eye contact, flush immediately with water or saline for at least 15 minutes and seek medical attention.[3] Oclacitinib is considered a hazardous drug, and it is recommended to wear gloves when handling the medication.[4]
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Citation |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Quantification of Oclacitinib in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol is adapted from a validated method for the analysis of Oclacitinib in canine plasma.
1. Preparation of Stock Solutions and Standards:
-
Prepare a 1 mg/mL stock solution of Oclacitinib in Dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of this compound (internal standard, IS) at a concentration of 10 ng/mL in acetonitrile.
-
Prepare calibration standards and quality control (QC) samples by spiking the Oclacitinib stock solution into blank plasma.
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add 200 µL of the this compound internal standard solution (10 ng/mL in acetonitrile).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples at approximately 1000 x g for 10 minutes.
-
Transfer 20 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.
-
Gently mix the plate before placing it in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: 5 µm Zorbax Extend C18, 50 x 2 mm.
-
Mobile Phase A: 0.1% ammonium hydroxide in water (pH ≈ 10.7).
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Oclacitinib from matrix components.
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the appropriate precursor-to-product ion transitions for both Oclacitinib and this compound.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Internal Standard
-
Question: I am not observing a signal for my internal standard in my LC-MS/MS analysis. What could be the cause?
-
Answer:
-
Improper Storage: Check if the this compound stock solution was stored correctly. Prolonged storage at improper temperatures or repeated freeze-thaw cycles can lead to degradation.
-
Pipetting Error: Verify the addition of the internal standard to your samples. Ensure that the correct volume was added during the protein precipitation step.
-
Mass Spectrometer Settings: Confirm that the mass spectrometer is set to monitor the correct mass transition for this compound.
-
Source Contamination: A contaminated ion source can lead to signal suppression. Clean the ESI source according to the manufacturer's instructions.
-
Issue 2: High Variability in Analyte Signal
-
Question: My Oclacitinib signal is highly variable between replicate injections. What could be the problem?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that the protein precipitation and dilution steps are performed consistently across all samples. Inconsistent protein crashing can lead to variable matrix effects.
-
Autosampler Issues: Check the autosampler for any issues with injection volume precision.
-
LC System Instability: Fluctuations in pump pressure or mobile phase composition can cause retention time shifts and peak area variability. Ensure the LC system is properly equilibrated and the mobile phases are freshly prepared and degassed.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of Oclacitinib, leading to variability. The use of a stable isotope-labeled internal standard like this compound should help to correct for this, but significant matrix effects can still be a problem. Consider further sample cleanup if the issue persists.
-
Issue 3: Poor Peak Shape (Tailing or Splitting)
-
Question: I am observing poor peak shapes for Oclacitinib and the internal standard. What are the potential causes?
-
Answer:
-
Column Degradation: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase pH is appropriate for Oclacitinib.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Ensure the final sample diluent is compatible with the mobile phase.
-
System Dead Volume: Excessive dead volume in the LC system (e.g., from poorly connected fittings) can lead to peak broadening and tailing.
-
Visualizations
Caption: Experimental workflow for Oclacitinib quantification.
Caption: Decision tree for handling this compound.
References
Preventing contamination with Oclacitinib-13C-d3
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing contamination when working with Oclacitinib-13C-d3. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Oclacitinib, a Janus kinase (JAK) inhibitor. Its primary application is as an internal standard for the quantification of Oclacitinib in biological samples using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of carbon-13 and deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug during analysis.
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes recommended storage conditions from suppliers:
| Supplier | Storage Temperature | Duration |
| Cayman Chemical | -20°C | ≥ 4 years[1] |
| MedchemExpress | -80°C | 6 months[2] |
| MedchemExpress | -20°C | 1 month[2] |
To prevent degradation and contamination, it is crucial to store the compound in a tightly sealed container, protected from light and moisture.
3. How should I handle this compound to prevent contamination?
To minimize the risk of contamination, adhere to the following handling guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Minimize Dust Generation: Handle the solid form of this compound in a way that minimizes dust generation and accumulation.[3][4]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3] In case of accidental contact, flush the affected area with water.
-
Dedicated Tools: Use dedicated spatulas, weighing paper, and other equipment when handling the pure compound to avoid cross-contamination with the unlabeled form or other substances.
-
Clean Work Area: Ensure the weighing balance and surrounding work surfaces are thoroughly cleaned before and after use.
4. What type of containers should be used for storing stock and working solutions?
For storing stock and working solutions of this compound, it is recommended to use:
-
Glass Vials: Chemically inert glass vials are preferred.
-
PTFE-lined Caps: Vials should have polytetrafluoroethylene (PTFE)-lined caps to prevent evaporation and potential contamination from the cap material.
-
Amber Glass: Use amber glass vials to protect the solution from light, which can cause photodegradation.
Avoid using plastic containers as the compound may adsorb to the plastic surface, leading to inaccurate concentrations.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Poor Reproducibility
Possible Cause: Contamination of the this compound internal standard with unlabeled Oclacitinib.
Troubleshooting Steps:
-
Verify Purity of Internal Standard:
-
Analyze a fresh solution of the this compound internal standard alone by LC-MS/MS.
-
Check for the presence of the unlabeled Oclacitinib signal in the mass spectrum. The isotopic purity should be high, with a minimal contribution from the unlabeled form.
-
-
Implement Strict Handling Procedures:
-
Establish separate weighing and preparation areas for the labeled and unlabeled compounds if possible.
-
Use dedicated analytical equipment (e.g., syringes, pipettes, autosampler vials) for the internal standard to prevent cross-contamination.
-
Thoroughly clean all glassware and equipment with appropriate solvents before use.
-
-
Workflow for Preventing Cross-Contamination:
Caption: A logical workflow diagram illustrating the segregation of preparation steps to minimize the risk of cross-contamination between the internal standard and the analyte.
Issue 2: Signal Instability or Degradation of this compound
Possible Cause: Improper storage or handling leading to chemical degradation.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Assess Solution Stability:
-
Prepare fresh working solutions from the stock.
-
If problems persist, prepare a new stock solution from the solid material.
-
Evaluate the stability of the internal standard in the biological matrix under the experimental conditions (e.g., bench-top stability, freeze-thaw stability).
-
-
Forced Degradation Study Summary (for unlabeled Oclacitinib, indicative for the labeled form):
A study on unlabeled Oclacitinib showed degradation under certain stress conditions. This information can be useful for understanding the potential stability of the labeled analogue.
Stress Condition Observation Acidic Degradation observed Alkaline Stable Neutral (Heat) Stable Oxidative Stable Photolytic Degradation observed Data adapted from a study on the stability-indicating method development for Oclacitinib.
Issue 3: Potential for Isotopic Exchange
Possible Cause: While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the solvent, especially under certain pH or temperature conditions.
Troubleshooting Steps:
-
Maintain Neutral pH:
-
Whenever possible, maintain the pH of solutions containing this compound close to neutral to minimize the risk of acid- or base-catalyzed isotopic exchange.
-
-
Use Aprotic Solvents for Storage:
-
For long-term storage of stock solutions, consider using high-purity aprotic solvents (e.g., acetonitrile, DMSO) to reduce the availability of exchangeable protons.
-
-
Troubleshooting Logic for Isotopic Exchange:
Caption: A decision-making diagram for troubleshooting potential isotopic exchange issues with deuterium-labeled internal standards.
References
Technical Support Center: Oclacitinib-13C-d3 and Bioanalytical Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Oclacitinib-13C-d3 as an internal standard to enhance the accuracy and precision of bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Oclacitinib. It is chemically identical to Oclacitinib but has a higher molecular weight due to the incorporation of one carbon-13 and three deuterium atoms. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the SIL internal standard is added to samples at the beginning of the workflow. Because it behaves almost identically to the analyte (Oclacitinib) during sample preparation, chromatography, and ionization, it allows for the correction of variability in these steps. This significantly improves the accuracy and precision of the quantification of Oclacitinib in complex biological matrices like plasma.[1][2]
Q2: How does a stable isotope-labeled internal standard like this compound improve assay accuracy and precision compared to a structural analog?
A2: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS assays because they have nearly identical physicochemical properties to the analyte.[1] This means they co-elute chromatographically and experience the same degree of matrix effects (ion suppression or enhancement) and extraction recovery. Structural analogs, while similar, can have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable correction and potentially biased results. The use of a SIL internal standard significantly reduces the variability of the analytical method.[1]
Q3: Can the use of this compound mask problems within my assay?
A3: While highly effective, a SIL internal standard that is chemically identical to the analyte can sometimes mask issues such as analyte degradation, poor extraction recovery, or ion suppression.[1][2] Because the internal standard is affected in the same way as the analyte, the ratio between them might remain constant, hiding the underlying problem. Therefore, it is crucial to monitor the absolute response of the internal standard as a quality control measure. A significant deviation in the internal standard response across a batch of samples can indicate a problem with the assay.
Q4: What are some potential issues to be aware of when using deuterium-labeled standards?
A4: Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[1][2] This can be problematic if the analyte and internal standard do not co-elute, as they may be subjected to different levels of matrix effects. However, this compound is also labeled with Carbon-13, which minimizes the potential for significant chromatographic shifts.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Peak Area Across an Analytical Run
-
Possible Cause A: Inconsistent sample preparation.
-
Troubleshooting Step: Review the sample preparation protocol for any steps where volumetric errors could occur. Ensure consistent and accurate pipetting of the internal standard solution into all samples. Verify that the internal standard has been adequately vortexed and mixed with the biological matrix.
-
-
Possible Cause B: Inconsistent autosampler injection volume.
-
Troubleshooting Step: Perform an autosampler calibration and check for any leaks or blockages in the system. Run a series of injections of a standard solution to verify injection precision.
-
-
Possible Cause C: Matrix effects varying significantly between samples.
-
Troubleshooting Step: While this compound is designed to compensate for matrix effects, extreme variations can still impact the absolute response. Review the sample extraction and clean-up procedure to ensure it is robust enough to remove interfering matrix components. Consider a more rigorous clean-up method if necessary.
-
Issue 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples
-
Possible Cause A: Incorrect concentration of the internal standard spiking solution.
-
Troubleshooting Step: Prepare a fresh stock and spiking solution of this compound. Verify the concentration of the new stock solution against a certified reference standard if available.
-
-
Possible Cause B: Analyte or internal standard degradation.
-
Troubleshooting Step: Investigate the stability of Oclacitinib and this compound under the sample storage and processing conditions. Perform stability experiments at relevant temperatures and for relevant durations.
-
-
Possible Cause C: Cross-contamination.
-
Troubleshooting Step: Check for any potential sources of contamination in the analytical system. This can include carryover from a high concentration sample in the autosampler. Inject blank samples after high concentration samples to assess carryover.
-
Quantitative Data
The following tables summarize the expected performance of a validated LC-MS/MS assay for Oclacitinib in dog plasma using this compound as an internal standard.
Table 1: Representative Accuracy and Precision Data for Oclacitinib Quantification using this compound Internal Standard
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | ≤ 15.0 | ≤ 15.0 |
| Low QC | 3.0 | 2.95 | 98.3 | ≤ 10.0 | ≤ 10.0 |
| Mid QC | 30 | 30.5 | 101.7 | ≤ 8.0 | ≤ 8.0 |
| High QC | 600 | 595.2 | 99.2 | ≤ 5.0 | ≤ 5.0 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is illustrative and based on typical performance for such assays.
Table 2: Illustrative Comparison of Assay Performance with a Structural Analog vs. a Stable Isotope-Labeled (SIL) Internal Standard
| Parameter | Structural Analog Internal Standard | This compound (SIL Internal Standard) |
| Accuracy (% Bias) | ||
| Low QC | ± 10-20% | ± 5-10% |
| Mid QC | ± 8-15% | ± 3-8% |
| High QC | ± 5-10% | ± 2-5% |
| Precision (%CV) | ||
| Low QC | 10-15% | 5-10% |
| Mid QC | 8-12% | 3-7% |
| High QC | 5-10% | 1-5% |
This table provides a hypothetical comparison to illustrate the generally accepted improvement in assay performance when using a SIL internal standard over a structural analog.
Experimental Protocols
Key Experiment: Quantification of Oclacitinib in Dog Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative example based on published methods for the bioanalysis of Oclacitinib.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of dog plasma sample, calibration standard, or quality control sample.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial or well for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Extend C18, 50 x 2.1 mm, 5 µm
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Oclacitinib: 338.2 -> 149.0
-
This compound: 342.2 -> 149.0
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Visualizations
Caption: Experimental workflow for the quantification of Oclacitinib.
Caption: Troubleshooting logic for poor assay performance.
References
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Oclacitinib Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Oclacitinib, the choice of an appropriate internal standard is a critical determinant of method accuracy, precision, and robustness. This guide provides a comparative overview of bioanalytical method validation using the stable isotope-labeled internal standard, Oclacitinib-13C-d3, versus alternative approaches, supported by experimental data and detailed protocols.
The quantification of Oclacitinib, a Janus kinase (JAK) inhibitor, in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies. A robust bioanalytical method requires an internal standard (IS) that can effectively compensate for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative LC-MS/MS bioanalysis. By incorporating heavy isotopes (e.g., ¹³C, ²H), the molecular weight of the IS is increased, allowing for its differentiation from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior ensures that the IS accurately tracks the analyte through extraction, chromatography, and ionization, providing the most reliable correction for any analytical variability.
This compound is specifically designed for use as an internal standard in the quantification of Oclacitinib by GC- or LC-MS.[1]
Alternative Approaches: Structural Analogs
In the absence of a SIL-IS, a close structural analog of the analyte can be employed. This alternative should have similar chromatographic retention, extraction recovery, and ionization response to the analyte of interest. While a more accessible and often less expensive option, structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects and other sources of variability.
One pharmacokinetic study of Oclacitinib in dogs utilized a close structural analog as the internal standard, highlighting its application in bioanalysis.
Comparative Performance of Internal Standards
The following table summarizes the expected performance characteristics of a bioanalytical method for Oclacitinib using this compound versus a structural analog as the internal standard. The data presented is a composite representation based on typical performance of LC-MS/MS methods and the principles of bioanalytical method validation.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Mean Recovery | Consistent and reproducible | May show higher variability |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Selectivity | High | High, but potential for cross-interference |
Experimental Protocols
Below are representative experimental protocols for the bioanalytical method validation of Oclacitinib in dog plasma using either a SIL-IS or a structural analog IS.
Method 1: Using this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of dog plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Oclacitinib: Precursor ion > Product ion (to be determined based on instrument optimization)
-
This compound: Precursor ion > Product ion (to be determined based on instrument optimization)
-
Method 2: Using a Structural Analog as Internal Standard
The protocol is similar to Method 1, with the key difference being the internal standard used.
1. Sample Preparation:
-
To 100 µL of dog plasma, add 10 µL of the structural analog IS working solution.
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
2. LC-MS/MS Conditions:
-
The LC and MS conditions will be optimized to ensure good separation and detection of both Oclacitinib and the structural analog IS.
-
MRM Transitions:
-
Oclacitinib: Precursor ion > Product ion
-
Structural Analog IS: Precursor ion > Product ion
-
Visualizing the Workflow and Mechanism of Action
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the bioanalytical workflow and the signaling pathway of Oclacitinib.
Caption: A typical workflow for bioanalytical method validation of Oclacitinib.
Caption: Oclacitinib's mechanism of action via the JAK-STAT signaling pathway.
Conclusion
The selection of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method for Oclacitinib. While structural analogs can be a viable alternative, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended to ensure the highest level of accuracy and precision. The near-identical physicochemical properties of a SIL-IS provide superior compensation for analytical variability, particularly for challenging matrices, ultimately leading to higher quality data in pharmacokinetic and other crucial drug development studies. This guide serves as a foundational resource for scientists to make informed decisions in their bioanalytical method validation strategies for Oclacitinib.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Oclacitinib Quantification
This guide provides a detailed comparison of analytical methods for the quantification of Oclacitinib, with a focus on the use of Oclacitinib-13C-d3 as a stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
Introduction to Oclacitinib and the Role of Internal Standards
Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to treat allergic dermatitis. Accurate quantification of Oclacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This is because it closely mimics the analyte's chemical and physical properties, effectively correcting for variability in sample preparation and instrument response.[1][2][3]
Comparison of Analytical Methods for Oclacitinib
While LC-MS/MS with a stable isotope-labeled internal standard is a highly sensitive and specific method, other analytical techniques can also be employed for the quantification of Oclacitinib. This section compares the performance of LC-MS/MS using this compound with alternative methods like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Vis Spectrophotometry.
Table 1: Comparison of Analytical Methods for Oclacitinib Quantification
| Parameter | LC-MS/MS with this compound | HPLC-DAD | UV-Vis Spectrophotometry |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Measures absorbance of UV light by the analyte. |
| Selectivity | Very High | High | Low |
| Sensitivity | Very High (ng/mL to pg/mL levels) | Moderate (µg/mL levels) | Low (µg/mL levels) |
| Internal Standard | This compound (ideal) | Structural analogue | Not typically used |
| Matrix Effects | Compensated by stable isotope-labeled internal standard.[1] | Can be significant, requires careful method development. | Highly susceptible to interference from matrix components. |
| Applications | Bioanalysis (plasma, tissue), pharmacokinetic studies, therapeutic drug monitoring.[4][5] | Quality control of pharmaceutical formulations.[6] | Simple quantification in pure substance or simple formulations.[7] |
| Linearity (R²) | > 0.99 | > 0.999[6] | Not explicitly stated, but generally lower than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range.[5] | 16.74 µg/mL[6] | 3.58 µg/mL[7] |
| Precision (%RSD) | < 15% | < 2.0%[6] | Repeatability: 1.96%, Intermediate precision: 1.78%[7] |
| Accuracy (% Recovery) | 85-115% | 99.87% to 101.38%[6] | 98.32-100.91%[7] |
Experimental Protocols
Protocol 1: Quantification of Oclacitinib in Plasma by LC-MS/MS using this compound
This protocol outlines a general procedure for the quantification of Oclacitinib in plasma, a common application in pharmacokinetic studies.
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Oclacitinib.
-
To an aliquot of plasma sample, calibration standard, or QC, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Oclacitinib and this compound.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Oclacitinib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Oclacitinib in the samples from the calibration curve using a weighted linear regression.
Protocol 2: Cross-Validation of Analytical Methods
Cross-validation is essential when comparing data from two different analytical methods to ensure the results are interchangeable.
1. Objective: To compare the performance of a new or alternative analytical method (e.g., HPLC-DAD) against a validated reference method (e.g., LC-MS/MS with this compound).
2. Experimental Design:
-
Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.
-
Analyze these QC samples using both the reference method and the method to be validated.
-
Obtain a set of incurred samples (e.g., plasma samples from a pharmacokinetic study) that have been previously analyzed by the reference method.
-
Analyze the incurred samples with the new method.
3. Acceptance Criteria:
-
QC Samples: The mean concentration of the QC samples analyzed by the new method should be within ±15% of the nominal concentration.
-
Incurred Samples: The concentrations of at least two-thirds of the incurred samples analyzed by the new method should be within ±20% of the values obtained with the reference method.
Visualizations
Signaling Pathway of Oclacitinib
Oclacitinib is a Janus kinase (JAK) inhibitor. It preferentially inhibits JAK1, which is involved in the signaling of several pro-inflammatory and pruritogenic cytokines. By blocking this pathway, Oclacitinib reduces the urge to itch and the associated inflammation.
Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for quantifying an analyte in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Workflow for Oclacitinib quantification by LC-MS/MS.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Harnessing Precision in Pharmaceutical Analysis: A Comparative Guide to Oclacitinib-13C-d3 for Inter-laboratory Comparison Studies
In the landscape of pharmaceutical research and development, the assurance of consistent and reproducible analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of Oclacitinib-13C-d3 as a stable isotope-labeled internal standard for the quantitative analysis of Oclacitinib, particularly in the context of inter-laboratory comparison studies. For researchers, scientists, and drug development professionals, this document outlines the superior performance of this compound against alternative methods, supported by established analytical principles and hypothetical comparative data.
Oclacitinib, a Janus kinase (JAK) inhibitor, is a key therapeutic agent in veterinary medicine for treating pruritus associated with allergic dermatitis.[1] Accurate quantification of Oclacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality. Inter-laboratory studies, however, often face challenges with variability arising from differences in instrumentation, reagents, and analytical procedures. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to mitigate these discrepancies.[2][3][4]
Comparative Analytical Performance: The Advantage of Isotopic Labeling
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, being structurally identical to the analyte, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This intrinsic property allows for highly accurate correction of analytical variability.
While direct inter-laboratory comparison data for this compound is not publicly available, we can project its performance against other analytical approaches based on well-established principles of bioanalytical method validation.[5][6][7] The following table summarizes the expected performance metrics.
Table 1: Comparative Performance of Analytical Methods for Oclacitinib Quantification
| Parameter | LC-MS/MS with this compound (Internal Standard) | LC-MS/MS with Structural Analog (Internal Standard) | HPLC-UV |
| Accuracy (% Bias) | < ± 5% | < ± 15% | < ± 15% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Low (pg/mL to ng/mL range) | Low to Medium | High (µg/mL range)[8][9] |
| Matrix Effect | Minimal (compensated by IS) | Moderate to High | High |
| Inter-Laboratory Reproducibility | High | Moderate | Low to Moderate |
Data presented is hypothetical and based on typical performance characteristics of the analytical methods.
The superior accuracy and precision of the method using this compound stems from its ability to correct for variations in sample preparation, injection volume, and instrument response.[2][3][4]
Signaling Pathway of Oclacitinib
Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and pruritus.
Experimental Protocols
To conduct a robust inter-laboratory comparison study for the quantification of Oclacitinib, the following detailed methodologies are recommended.
Sample Preparation: Plasma Extraction
This protocol outlines the steps for extracting Oclacitinib from plasma samples prior to LC-MS/MS analysis.
Methodology:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oclacitinib: Precursor ion > Product ion (to be determined empirically).
-
This compound: Precursor ion > Product ion (to be determined empirically).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Inter-Laboratory Comparison Workflow
To ensure the reliability of analytical data across multiple sites, a structured cross-validation process is essential.[5][10][11]
Methodology:
-
A central laboratory prepares a set of quality control (QC) samples at low, medium, and high concentrations of Oclacitinib in a relevant biological matrix.
-
These samples, along with a batch of study samples, are blinded and distributed to the participating laboratories.
-
Each laboratory analyzes the samples using the validated LC-MS/MS method with this compound as the internal standard.
-
The results are reported back to the central laboratory.
-
The central laboratory unblinds the data and performs a statistical analysis to assess the inter-laboratory reproducibility, accuracy, and precision. The acceptance criteria are typically that the mean accuracy of each lab should be within ±15% of the nominal value, and the precision should not exceed 15% RSD.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis represents the most reliable and robust approach for quantifying Oclacitinib, especially in the context of multi-site or inter-laboratory studies. Its ability to compensate for analytical variability that is inherent in complex biological matrices ensures high accuracy, precision, and reproducibility of results. While alternative methods like HPLC-UV exist, they lack the sensitivity and specificity required for many bioanalytical applications and are more susceptible to matrix interferences. For drug development professionals and researchers, adopting this compound in their analytical protocols is a critical step towards ensuring the integrity and comparability of data, ultimately facilitating a more efficient and reliable drug development process.
References
- 1. Collection - The Association Between the Use of Oclacitinib and Antibacterial Therapy in Dogs With Allergic Dermatitis: A Retrospective Case-Control Study - Frontiers in Veterinary Science - Figshare [frontiersin.figshare.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ag-lab.org [ag-lab.org]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oclacitinib Quantification: LC-MS/MS with Oclacitinib-13C-d3 vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of oclacitinib, a Janus kinase (JAK) inhibitor pivotal in veterinary medicine, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of two common analytical methods for oclacitinib quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (Oclacitinib-13C-d3 or a similar analogue) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Quantitative Performance Comparison
The choice of analytical method significantly impacts the sensitivity, specificity, and accuracy of oclacitinib quantification. Below is a summary of the key performance parameters for each method based on published validation data.
| Parameter | LC-MS/MS with Stable Isotope-Labeled Internal Standard | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 1000 ng/mL | 5 - 15 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 3.58 µg/mL[1] |
| Lower Limit of Detection (LOD) | 0.15 ng/mL | 1.18 µg/mL[1] |
| Accuracy | -10.60% to 12.50% bias | 98.32% - 100.91% recovery[1] |
| Precision (Intra-day) | <9.58% (%CV) | 1.96% (%RSD)[1] |
| Precision (Inter-day) | <9.58% (%CV) | 1.78% (%RSD)[1] |
Note: The LC-MS/MS data is derived from a study utilizing an M+4 stable label solution as an internal standard, which serves as a reliable proxy for this compound. The UV-Vis data is from a validated method for oclacitinib in pharmaceutical formulations.
Experimental Protocols
Oclacitinib Quantification by LC-MS/MS
This method offers high sensitivity and specificity, making it ideal for bioanalytical studies where low concentrations of oclacitinib in complex matrices like plasma are expected.
a) Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a 96-well plate, add 200 µL of an internal standard solution (e.g., this compound or an M+4 stable label analogue at 10 ng/mL) in acetonitrile.
-
Seal the plate and vortex to mix, ensuring the protein precipitates.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
b) Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm BP 50 x 2.1 mm) is suitable.
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Gradient: A gradient from low to high organic phase (acetonitrile) over a short run time (e.g., 4 minutes) is used to elute oclacitinib and the internal standard.
c) Tandem Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both oclacitinib and the internal standard, ensuring high selectivity.
Oclacitinib Quantification by UV-Vis Spectrophotometry
This method is simpler and more accessible than LC-MS/MS, making it suitable for the analysis of pharmaceutical formulations where oclacitinib concentrations are higher and the matrix is less complex.
a) Sample Preparation
-
Accurately weigh and dissolve the oclacitinib-containing sample (e.g., from a capsule) in a suitable solvent like methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Perform serial dilutions with the same solvent to bring the oclacitinib concentration within the linear range of the assay (e.g., 5-15 µg/mL).
b) Spectrophotometric Analysis
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax for oclacitinib in the chosen solvent (typically around 287 nm).
-
Measurement: Measure the absorbance of the prepared sample solutions at the λmax using a UV-Vis spectrophotometer.
-
Quantification: Calculate the concentration of oclacitinib in the sample by comparing its absorbance to a standard curve prepared with known concentrations of oclacitinib.
Visualizations
Oclacitinib's Mechanism of Action: JAK-STAT Signaling Pathway
Oclacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines involved in inflammation and allergic responses. By blocking this pathway, oclacitinib reduces the downstream signaling that leads to the clinical signs of allergic skin disease.
Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow: Oclacitinib Quantification
The following diagram illustrates the key steps in the quantification of oclacitinib using both LC-MS/MS and UV-Vis Spectrophotometry.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Oclacitinib-13C-d3 in GLP-Compliant Studies
For researchers, scientists, and drug development professionals navigating the rigorous landscape of Good Laboratory Practice (GLP)-compliant studies, the choice of an internal standard is paramount to ensuring data integrity and accuracy. This guide provides a comprehensive comparison of Oclacitinib-13C-d3 as an internal standard in the bioanalysis of Oclacitinib, a leading Janus kinase (JAK) inhibitor for allergic dermatitis in canines.
In the realm of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies that fall under GLP guidelines, the use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice. This compound, a deuterated and carbon-13 labeled version of the parent drug, represents the gold standard for the quantitative analysis of Oclacitinib in biological matrices. Its use significantly enhances the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The co-elution of the SIL internal standard with the analyte of interest allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, which is a critical requirement for the validation of bioanalytical methods according to regulatory bodies like the U.S. Food and Drug Administration (FDA).
Comparative Performance: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. While structural analogs can be used, they do not perfectly mimic the behavior of the analyte during extraction and ionization. In contrast, a SIL internal standard like this compound is the ideal choice.
| Parameter | This compound (SIL IS) | Structural Analog IS |
| Chromatographic Retention Time | Identical to Oclacitinib | Similar, but can differ |
| Extraction Recovery | Tracks Oclacitinib recovery closely | May differ from Oclacitinib |
| Ionization Efficiency | Nearly identical to Oclacitinib | Can vary significantly |
| Compensation for Matrix Effects | High | Moderate to Low |
| Assay Accuracy & Precision | Excellent | Good to Moderate |
| Regulatory Acceptance | Preferred standard | Acceptable, but may require more extensive validation |
| Cost | Higher | Lower |
Experimental Protocols
While specific GLP study protocols are often proprietary, a representative experimental protocol for the bioanalysis of Oclacitinib in canine plasma using this compound as an internal standard is outlined below. This protocol is based on established principles of bioanalytical method validation.
Objective:
To determine the concentration of Oclacitinib in canine plasma using a validated LC-MS/MS method in compliance with GLP regulations.
Materials:
-
Oclacitinib reference standard
-
This compound internal standard
-
Control canine plasma
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Oclacitinib and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration curve standards and QC samples by spiking control canine plasma with known concentrations of Oclacitinib.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Oclacitinib: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+4] > [Product Ion]
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Oclacitinib and this compound.
-
Calculate the peak area ratio (Oclacitinib / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Oclacitinib in the unknown samples from the calibration curve.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the bioanalytical workflow and the signaling pathway of Oclacitinib.
GLP Bioanalytical Workflow
Oclacitinib's Mechanism of Action
Conclusion
For GLP-compliant bioanalytical studies of Oclacitinib, the use of its stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. It ensures the highest level of data quality, meeting the stringent requirements of regulatory agencies. While the initial cost of a SIL internal standard is higher than that of a structural analog, the investment is justified by the increased reliability, robustness, and defensibility of the resulting data, ultimately de-risking the drug development process. This guide underscores the critical role of this compound in generating the high-quality data necessary for the successful regulatory submission of veterinary drug products.
A Head-to-Head Battle in Bioanalysis: Oclacitinib-13C-d3 Versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This is particularly true for the quantification of small molecule inhibitors like Oclacitinib, a Janus kinase (JAK) inhibitor. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard (SIL-IS), Oclacitinib-13C-d3, and a structural analog internal standard, Baricitinib, for the bioanalysis of Oclacitinib.
The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process. The two main types of internal standards employed are SIL-IS, which are chemically identical to the analyte but have a different mass, and structural analogs, which are chemically similar but not identical.
This guide will delve into a comparative analysis of these two approaches for Oclacitinib quantification, presenting illustrative experimental data, detailed methodologies, and visual representations of the underlying principles and workflows.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences between this compound and a structural analog, we present the following hypothetical but representative data from a bioanalytical method validation. This data reflects the typical outcomes observed when comparing a SIL-IS to a structural analog for the quantification of an analyte in a complex biological matrix like dog plasma.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (SIL-IS) | Baricitinib (Structural Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (1.5 ng/mL) | -2.7% | -8.9% | ± 15% |
| Mid QC (75 ng/mL) | 1.2% | 5.4% | ± 15% |
| High QC (400 ng/mL) | -0.8% | 3.1% | ± 15% |
| Precision (% CV) | |||
| Intra-day Low QC | 3.5% | 9.8% | ≤ 15% |
| Intra-day Mid QC | 2.1% | 6.2% | ≤ 15% |
| Intra-day High QC | 1.8% | 4.5% | ≤ 15% |
| Inter-day Low QC | 4.2% | 12.3% | ≤ 15% |
| Inter-day Mid QC | 2.9% | 8.1% | ≤ 15% |
| Inter-day High QC | 2.5% | 6.7% | ≤ 15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 2.8% | 14.2% | ≤ 15% |
| Recovery (%) | 85.4% | 72.1% | Consistent, precise, and reproducible |
Disclaimer: The data presented in this table is illustrative and intended to represent typical performance differences between a stable isotope-labeled and a structural analog internal standard. It is not derived from a direct head-to-head experimental study.
As the illustrative data suggests, the stable isotope-labeled internal standard, this compound, generally provides superior accuracy and precision. The most significant advantage is observed in the mitigation of matrix effects. Because a SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement, leading to more effective normalization and more reliable data.[1][2][3] A structural analog, while similar, may have different retention times and ionization efficiencies, making it less effective at compensating for matrix-induced variability.[1][2][3]
The "How-To": Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined and validated experimental protocol. Below is a detailed methodology that can be adapted for the quantification of Oclacitinib in dog plasma using either this compound or a structural analog as the internal standard.
Experimental Protocol: Quantification of Oclacitinib in Dog Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of dog plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Baricitinib at a concentration of 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oclacitinib: m/z 338.2 → 161.1
-
This compound: m/z 342.2 → 165.1
-
Baricitinib (Structural Analog): m/z 372.1 → 251.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the signaling of various cytokines involved in inflammation and pruritus. Understanding this pathway provides context for the importance of accurately measuring the drug's concentration.
References
Performance Evaluation of Oclacitinib-13C-d3 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oclacitinib-13C-d3's performance as an internal standard in bioanalytical assays against other alternatives. The content is supported by established principles of bioanalytical method validation and includes detailed experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
The quantification of Oclacitinib, a Janus kinase (JAK) inhibitor, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, a dual-labeled SIL-IS, offers significant advantages over other internal standards, such as those labeled only with deuterium (e.g., Oclacitinib-d4) or non-isotope labeled structural analogs. Its key benefits include co-elution with the analyte, minimizing the impact of matrix effects and ensuring higher accuracy and precision in quantification across various sample types.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While specific comparative performance data for this compound against a deuterated-only analog in various matrices is not extensively published, the known principles of bioanalytical chemistry allow for a strong inference of its superior performance.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound | Oclacitinib-d4 (Deuterated) | Structural Analog |
| Co-elution with Analyte | Excellent | Potential for chromatographic shift | Different retention time |
| Correction for Matrix Effects | Excellent | Good to Excellent (if co-eluting) | Poor to Moderate |
| Correction for Extraction Variability | Excellent | Good to Excellent | Poor to Moderate |
| Accuracy | High | Generally High (can be affected by isotopic effects) | Moderate to High |
| Precision | High | High | Moderate to High |
| Isotopic Interference | Minimal (due to higher mass shift) | Potential for interference from natural isotopes of the analyte | Not applicable |
| Chemical Stability | Identical to analyte | Generally identical, but C-D bonds can be labile | May differ from analyte |
Experimental Protocols
A validated LC-MS/MS method using this compound as an internal standard is essential for the accurate quantification of Oclacitinib in biological samples. Below is a representative experimental protocol for the analysis of Oclacitinib in canine plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like Oclacitinib from plasma samples.
Workflow for Protein Precipitation of Canine Plasma
Safety Operating Guide
Proper Disposal of Oclacitinib-13C-d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Oclacitinib-13C-d3 in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance.
This compound, a stable isotope-labeled compound, requires careful handling and disposal due to its chemical properties. The Safety Data Sheet (SDS) for this compound classifies it as "Harmful if swallowed" and "Toxic to aquatic life with long lasting effects"[1]. Therefore, it must be treated as hazardous chemical waste. The stable isotopes, Carbon-13 and Deuterium, are not radioactive, meaning no special precautions for radioactivity are necessary[2]. Disposal procedures should align with regulations for the parent compound, Oclacitinib.
Key Disposal Principles:
-
Do Not Drain Dispose: Due to its aquatic toxicity, this compound must never be disposed of down the sink or in any sewer system.
-
Segregate as Hazardous Waste: This compound must be collected in a designated, properly labeled hazardous waste container.
-
Follow Institutional and Local Regulations: All disposal activities must comply with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations for hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregate this waste into a dedicated container for solid or liquid hazardous chemical waste, as appropriate. Do not mix with non-hazardous or radioactive waste.
-
-
Waste Container Management:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed except when adding waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Once the container is full, or in accordance with your institution's EHS policies, arrange for a hazardous waste pickup.
-
Disposal will be carried out by a licensed hazardous waste management company, typically involving incineration at a permitted facility[].
-
Quantitative Data Summary
| Property | Value/Classification | Citation |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (Chronic Category 2) | [1] |
| Radioactivity | Not radioactive | [2] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the specific research and development methodologies provided by your institution or the supplier of the compound.
Visual Guidance
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step logistical flow for proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
